N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine
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Overview
Description
N-[(E)-(3,4-Dimethoxyphenyl)methylidene]octadecan-1-amine is a chemical compound characterized by the presence of a Schiff base linkage between a 3,4-dimethoxyphenyl group and an octadecan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and octadecan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Regeneration of the original amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the long alkyl chain.
Mescaline: A related compound with additional methoxy groups on the phenyl ring.
Properties
Molecular Formula |
C27H47NO2 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-octadecylmethanimine |
InChI |
InChI=1S/C27H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-24-25-20-21-26(29-2)27(23-25)30-3/h20-21,23-24H,4-19,22H2,1-3H3 |
InChI Key |
HNYZYMDJMVNFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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